2-(2,6-Dichlorophenyl)-2-methylpropanoic acid

Catalog No.
S14150265
CAS No.
M.F
C10H10Cl2O2
M. Wt
233.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,6-Dichlorophenyl)-2-methylpropanoic acid

Product Name

2-(2,6-Dichlorophenyl)-2-methylpropanoic acid

IUPAC Name

2-(2,6-dichlorophenyl)-2-methylpropanoic acid

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

InChI

InChI=1S/C10H10Cl2O2/c1-10(2,9(13)14)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H,13,14)

InChI Key

PMIDCOYVCJHGTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC=C1Cl)Cl)C(=O)O

2-(2,6-Dichlorophenyl)-2-methylpropanoic acid is an organic compound characterized by its unique structure, which includes a dichlorophenyl group attached to a methylpropanoic acid backbone. Its chemical formula is C11H12Cl2O2, and it falls under the category of carboxylic acids, specifically phenoxyacetic acid derivatives. The presence of two chlorine atoms at the 2 and 6 positions on the phenyl ring significantly influences its chemical reactivity and biological properties.

The compound can undergo several typical reactions associated with carboxylic acids, including:

  • Oxidation: This process can yield carboxylic acids or ketones.
  • Reduction: It can produce alcohols or aldehydes.
  • Electrophilic Aromatic Substitution: The chlorine substituents enhance reactivity towards nucleophiles, facilitating various substitution reactions on the aromatic ring.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2-(2,6-Dichlorophenyl)-2-methylpropanoic acid exhibits notable biological activities. Studies have suggested its potential as an anti-inflammatory and analgesic agent. The mechanism of action may involve inhibition of specific enzymes or pathways related to inflammation and pain signaling. Additionally, its interaction with various biological targets suggests possible therapeutic applications in treating conditions associated with these pathways.

The synthesis of 2-(2,6-Dichlorophenyl)-2-methylpropanoic acid typically involves multi-step organic reactions. Common methods include:

  • Starting from Dichlorobenzene: This method involves introducing the methylpropanoic acid moiety through nucleophilic substitution reactions.
  • Using Acylation Reactions: This approach may utilize acyl chlorides or anhydrides in the presence of appropriate catalysts to form the desired compound.

These methods require precise control over reaction conditions to optimize yields and purity.

This compound has several applications across various sectors:

  • Pharmaceuticals: Due to its anti-inflammatory properties, it is explored as a potential drug candidate.
  • Agrochemicals: Its herbicidal properties make it suitable for agricultural applications.
  • Chemical Intermediates: It serves as a building block in synthetic organic chemistry for producing more complex compounds.

Studies on the interactions of 2-(2,6-Dichlorophenyl)-2-methylpropanoic acid with biological systems have provided insights into its pharmacokinetics and dynamics. Key areas of investigation include:

  • Absorption Rates: Understanding how well the compound is absorbed in biological systems.
  • Distribution: Analyzing how it distributes within tissues after administration.
  • Metabolism and Excretion Patterns: Investigating how the body metabolizes and eliminates the compound.

Notably, it interacts with various enzymes and receptors, influencing its efficacy and safety profile in therapeutic contexts.

Several compounds share structural similarities with 2-(2,6-Dichlorophenyl)-2-methylpropanoic acid. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2-(3,5-Dichlorophenyl)-2-methylpropanoic acidC11H12Cl2O2Contains a different chlorine substitution pattern
2-(4-Chlorophenyl)-2-methylpropanoic acidC11H12ClO2Features a para-chloro substitution
2-(4-Fluorophenyl)-2-methylpropanoic acidC11H12F O2Contains a fluorine atom instead of chlorine

These compounds exhibit varying degrees of biological activity and chemical reactivity due to differences in their substituents, making them unique in their own right while still being comparable to 2-(2,6-Dichlorophenyl)-2-methylpropanoic acid .

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

232.0057849 g/mol

Monoisotopic Mass

232.0057849 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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